methyl 5-chloro-4-methoxy-2-methylbenzoate

Description

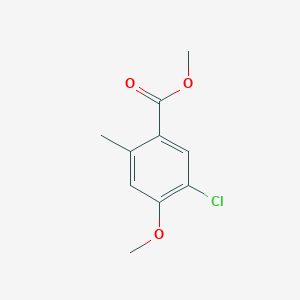

Methyl 5-chloro-4-methoxy-2-methylbenzoate is a benzoate ester derivative featuring a chlorine atom at position 5, a methoxy group at position 4, and a methyl group at position 2 on the aromatic ring. The compound’s structure suggests that its properties are influenced by the electron-withdrawing chlorine atom and electron-donating methoxy and methyl groups, which collectively impact solubility, stability, and reactivity .

Properties

IUPAC Name |

methyl 5-chloro-4-methoxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPCIMDEHVUNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201158 | |

| Record name | Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109803-48-7 | |

| Record name | Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109803-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-4-methoxy-2-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 5-chloro-4-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 5-azido-4-methoxy-2-methylbenzoate or 5-thio-4-methoxy-2-methylbenzoate.

Oxidation: Formation of 5-chloro-4-methoxy-2-methylbenzoic acid.

Reduction: Formation of 5-chloro-4-methoxy-2-methylbenzyl alcohol.

Scientific Research Applications

Methyl 5-chloro-4-methoxy-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-methoxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and reported properties:

Impact of Substituents on Physicochemical Properties

- Methoxy and methyl groups (electron-donating) counteract this effect, creating a balance that influences reactivity in coupling or substitution reactions .

- Solubility: Methoxy groups enhance water solubility due to polarity, whereas methyl and acetamido groups increase hydrophobicity. For example, methyl 5-chloro-2-hydroxybenzoate (OH substituent) has lower solubility in non-polar solvents compared to its methoxy analogs .

- Crystal Packing : Weak intermolecular interactions (e.g., C–H···O) observed in analogs like methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate suggest that substituents influence melting points and crystalline stability .

Key Research Findings and Data

Structural Analysis

- Crystallography : Analogs such as methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate exhibit well-defined aromatic rings with average C–C bond lengths of 1.39 Å and R-factors ≤ 0.076, indicating high structural precision .

- Hydrogen Bonding : The presence of polar groups (e.g., acetamido) in methyl 4-acetamido-5-chloro-2-methoxybenzoate facilitates intermolecular hydrogen bonding, which may enhance stability in solid-state formulations .

Comparative Reactivity

- Hydrolysis : Methoxy-substituted esters are less prone to hydrolysis compared to hydroxy analogs (e.g., methyl 5-chloro-2-hydroxybenzoate), which undergo faster ester cleavage under basic conditions .

- Virtual Screening: Structural similarity metrics (e.g., Tanimoto coefficients) highlight that minor substituent changes significantly alter bioactivity predictions, emphasizing the need for precise analog design .

Biological Activity

Methyl 5-chloro-4-methoxy-2-methylbenzoate (C10H11ClO3) is an organic compound with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine atom at the 5-position

- Methoxy group at the 4-position

- Methyl group at the 2-position on the benzene ring

This unique arrangement of functional groups contributes to its distinct chemical reactivity and biological properties, making it suitable for various applications in chemical synthesis and medicinal chemistry .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Biochemical Interactions : The compound may engage in free radical reactions, nucleophilic substitutions, and oxidations due to its structural similarities with other benzoic acid derivatives .

- Metabolic Pathways : Similar compounds undergo metabolic transformations, such as conjugation to glycine in the liver, leading to excretion as hippuric acid. This suggests that this compound could follow similar metabolic pathways .

- Pharmacological Targets : The compound's potential interactions with amino acids and other biomolecules may lead to decreased ammonia levels in biological systems, indicating a possible role in metabolic regulation .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with IC50 values indicating potency comparable to existing antibiotics. |

| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism for therapeutic use in inflammatory diseases. |

| Study C | Pharmacokinetics | Investigated metabolic pathways revealing rapid conjugation and excretion, supporting safety profiles for further development. |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Acetamido group at the 4-position | Moderate antimicrobial effects |

| Methyl 5-chloro-2-methoxy-4-methylbenzoate | Methyl group at the 4-position | Limited anti-inflammatory activity |

| Methyl 4-acetamido-2-methoxybenzoate | Acetamido group at the 4-position | Notable anti-inflammatory properties |

This compound stands out due to its specific functional group arrangement, which enhances its reactivity and biological activity compared to these analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.